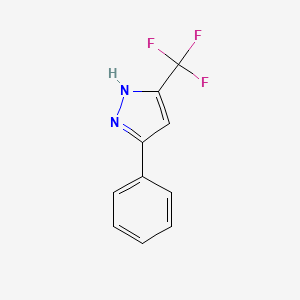

3-Phényl-5-(trifluorométhyl)-1H-pyrazole

Vue d'ensemble

Description

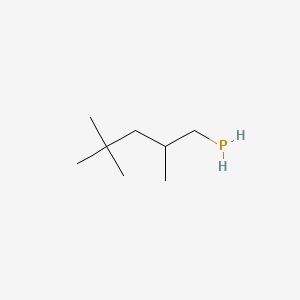

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole (3PFMP) is a synthetic compound belonging to the class of pyrazoles, a group of five-membered heterocyclic compounds. It is a colorless solid and can be used in various scientific research applications. 3PFMP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Voici une analyse complète des applications de la recherche scientifique de « 3-Phényl-5-(trifluorométhyl)-1H-pyrazole », en mettant l'accent sur les applications uniques :

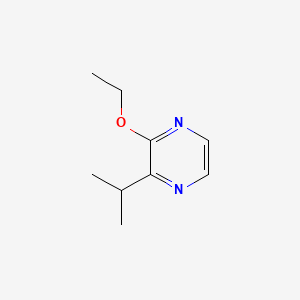

Synthèse de pyrimidines disubstituées

Ce composé est utilisé dans la synthèse de pyrimidines disubstituées, qui sont importantes en chimie pharmaceutique en raison de leur présence dans divers composés biologiquement actifs .

Arylation N-catalytique au cuivre des pyrazoles

Il sert de réactif dans l'arylation N-catalytique au cuivre des pyrazoles, une étape clé dans la synthèse de molécules organiques complexes .

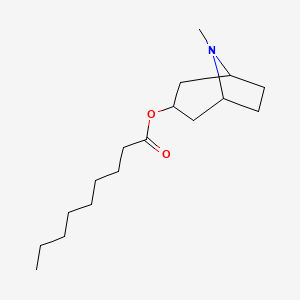

Synthèse de l'hydrure de sodium tris pyrazolylborate

Le composé est utilisé dans la préparation de l'hydrure de sodium tris(1H-3-trifluorométhylpyrazol-1-yl)borate, un ligand utilisé en chimie de coordination .

Activité herbicide

L'introduction du groupe trifluorométhyle dans le cycle pyrazole devrait améliorer l'activité herbicide en raison d'une lipophilie et d'une stabilité thermique accrues .

Études antimicrobiennes

Il a été impliqué dans la conception et la synthèse de nouveaux antibiotiques ciblant des souches bactériennes résistantes comme le SARM et les entérocoques .

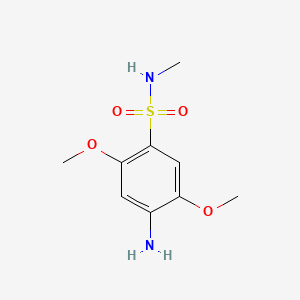

Activités biologiques

Les dérivés du pyrazole, y compris ce composé, présentent une large gamme d'activités biologiques telles que des agents antituberculeux, anticancéreux, antifongiques, anti-inflammatoires, antidépresseurs, antibactériens, antioxydants, antiviraux et des inhibiteurs de la glycation des protéines .

Précurseurs dans la synthèse hétérocyclique

Ils sont explorés comme précurseurs dans la synthèse de systèmes hétérocycliques condensés comme les pyrazolo[1,5-a]pyrimidines qui possèdent des propriétés pharmacologiques significatives .

Induction de l'apoptose dans la recherche sur le cancer

Il a été démontré que des dérivés spécifiques du pyrazole induisaient l'apoptose dans les cellules cancéreuses, offrant une voie potentielle pour le traitement du cancer .

Mécanisme D'action

Target of Action

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole, also known as 5-phenyl-3-(trifluoromethyl)pyrazole, is primarily used as a selective systemic aquatic herbicide . It targets broad-leaved, submerged aquatic macrophyte species including Eurasian watermilfoil and curly-leaf pondweed .

Mode of Action

The mode of action of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole involves its absorption from the water by the shoots of submerged plants and from the hydrosoil by the roots of aquatic vascular plants . The effectiveness of this compound depends on the degree to which it maintains contact with plants .

Biochemical Pathways

It is known that the compound is absorbed by plants and can affect their growth and survival .

Pharmacokinetics

The pharmacokinetics of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole involve its stability to oxidation and hydrolysis . Volatilization of this compound is insignificant, and its breakdown in the aquatic environment occurs mostly through photolysis . Other fate processes include plant uptake and adsorption to soil and suspended colloids . Some microbial degradation of this compound has also been reported .

Result of Action

The molecular and cellular effects of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole’s action primarily involve the control of invasive aquatic plant species . By targeting these species, the compound can help manage aquatic vegetation in fresh water ponds, lakes, reservoirs, canals, and rivers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole. For instance, rapid water movement or any dilution of this herbicide in water can reduce its effectiveness . Furthermore, the compound’s efficacy is positively associated with the amount of herbicide applied per unit area, but this effect is mediated by a negative association with current speed .

Analyse Biochimique

Biochemical Properties

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKWJOAARUHGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346333 | |

| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4027-54-7 | |

| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)